Flucytosine

Descripción

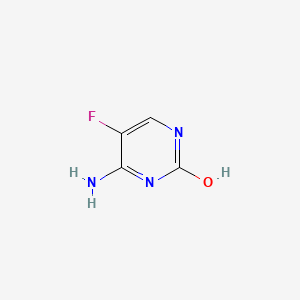

5-Fluorocytosine (5-FC) is a fluorinated pyrimidine analog and antifungal prodrug. It is converted intracellularly to 5-fluorouracil (5-FU) via cytosine deaminase (CD), which disrupts RNA and DNA synthesis by inhibiting thymidylate synthase and incorporating into nucleic acids . Clinically, 5-FC is used against Cryptococcus neoformans and Candida species, though resistance arises rapidly, necessitating combination therapy with amphotericin B .

Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-5-fluoro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRECTZIEBJDKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3O | |

| Record name | flucytosine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Flucytosine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023059 | |

| Record name | Flucytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flucytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>19.4 [ug/mL] (The mean of the results at pH 7.4), In water, 1.5 g/100 mL at 25 °C, Slightly soluble in alcohol; practically insoluble in chloroform, ether, 1 g in about 12 mL 0.1 N HCL, 1.92e+00 g/L | |

| Record name | SID56424024 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Flucytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01099 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flucytosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flucytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White crystalline solid | |

CAS No. |

2022-85-7 | |

| Record name | Flucytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2022-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucytosine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flucytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01099 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2022-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flucytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flucytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D83282DT06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flucytosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flucytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

295-297 °C (dec), 296 °C | |

| Record name | Flucytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01099 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flucytosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flucytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Halogenation and Ammonolysis

The halogenation-ammonolysis method, detailed in US4703121A , involves a two-step process starting with 2,5-difluoro-4-chloropyrimidine. In the first step, the compound reacts with a proton acid (e.g., HCl or H₂SO₄) in aqueous media at 60–80°C for 4–6 hours, yielding 2-hydroxy-4-chloro-5-fluoropyrimidine. The second step employs ammonolysis, where the intermediate reacts with ammonia gas or ammonium hydroxide at 100–120°C under pressure for 8–12 hours, resulting in 5-fluorocytosine with a reported yield of 68–72%.

Key Optimization Parameters :

Urea-Based Condensation

CN103435557B outlines a urea-mediated condensation method. Here, urea reacts with formic acid ethyl ester and methyl 2-fluoroacetate in toluene under reflux (110–120°C) for 6–8 hours. Thionyl chloride (SOCl₂) is then added to facilitate cyclization, followed by hydrolysis with sodium methoxide (NaOCH₃) to yield 5-fluorocytosine. This method achieves a higher yield of 78–82% but requires rigorous post-processing, including distillation and recrystallization.

Reagent Roles :

- Thionyl Chloride : Acts as a chlorinating agent, enabling ring closure.

- Sodium Methoxide : Neutralizes excess acid and hydrolyzes intermediates.

Prodrug Conversion Using Enzymatic Methods

Cytosine Deaminase-Mediated Synthesis

A novel approach leverages cytosine deaminase to convert 5-fluorocytosine into 5-fluorouracil in situ, serving dual roles as a synthesis and delivery system. In vitro studies demonstrate that recombinant adenovirus-induced cytosine deaminase expression in fibroblastic cells enables the enzymatic conversion of 5-fluorocytosine to 5-fluorouracil, with a 90% conversion efficiency observed at 1000 μg/ml 5-fluorocytosine concentrations.

Advantages :

- Targeted Synthesis : Localized enzyme activity minimizes systemic toxicity.

- Dose Optimization : Adjusting 5-fluorocytosine concentration modulates 5-fluorouracil output.

Direct Fluorination Techniques

Trifluoromethyl Hypofluorite Reaction

A breakthrough method from the Royal Society of Chemistry employs trifluoromethyl hypofluorite (CF₃OF) for direct fluorination of cytosine. The reaction proceeds at −30°C in anhydrous dichloromethane, achieving 85–90% yield within 2 hours. This single-step process avoids intermediate isolation, reducing purification complexity.

Mechanistic Insight :

CF₃OF selectively fluorinates the C5 position of cytosine via electrophilic aromatic substitution, with the hypofluorite group stabilizing the transition state.

Comparative Analysis of Synthesis Methods

Industrial Production Considerations

Análisis De Reacciones Químicas

Types of Reactions: 5-Fluorocytosine undergoes several types of chemical reactions, including:

Substitution Reactions: 5-Fluorocytosine can undergo nucleophilic substitution reactions due to the presence of the fluorine atom.

Hydrolysis: 5-Fluorocytosine can be hydrolyzed under acidic or basic conditions to yield cytosine and fluorine-containing byproducts.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

Hydrolysis: Acidic or basic conditions are typically used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used; for example, reaction with hydroxide ions can yield cytosine.

Hydrolysis: The major products are cytosine and fluoride ions.

Aplicaciones Científicas De Investigación

Medicinal Applications

Antifungal Treatment

5-Fluorocytosine is primarily used in the treatment of fungal infections, particularly those caused by Candida and Cryptococcus species. It acts as a competitive inhibitor of uracil metabolism. Once inside the fungal cell, it is converted to 5-fluorouracil by cytosine deaminase, which disrupts RNA and protein synthesis, leading to fungal cell death .

- Clinical Efficacy : A study involving 8803 isolates of Candida species demonstrated that 95% were susceptible to 5-fluorocytosine, showcasing its effectiveness as an antifungal agent .

Cancer Research

In oncology, 5-fluorocytosine has been investigated for its potential in cancer gene therapy. Researchers have utilized it in conjunction with the Toca 511 virus, which expresses cytosine deaminase that converts 5-fluorocytosine into the more potent chemotherapeutic agent 5-fluorouracil. This approach has shown promise in mouse models of brain tumors, leading to significant tumor shrinkage .

- Case Study : In a study using immunocompetent mouse models (CT26 and Tu-2449), repeated administration of 5-fluorocytosine resulted in reduced tumor growth and improved survival rates .

Microbiological Applications

In Vitro Antifungal Studies

5-Fluorocytosine's antifungal properties have been extensively studied in vitro. It has been shown to have a prolonged post-antifungal effect and concentration-independent activity against various fungal isolates.

- Data Table: Antifungal Activity Against Candida Species

| Study Reference | Total Isolates | Susceptibility Rate (%) |

|---|---|---|

| Pfaller et al., 2002 | 8803 | 95 |

Plant Biology Applications

In plant biology, 5-fluorocytosine serves as a negative selection agent in transgenic plants. It has been employed in studies involving the bacterial cytosine deaminase gene (codA) to induce cell death in transformed tobacco plants.

- Research Example : Stougaard et al. (1993) demonstrated that expression of the codA gene in transgenic tobacco resulted in selective cell death upon exposure to 5-fluorocytosine, facilitating the identification of successfully transformed plants .

Analytical Applications

Quantification Techniques

The quantification of 5-fluorocytosine in biological samples is critical for therapeutic drug monitoring. Various methods such as high-performance liquid chromatography (HPLC), gas chromatography, and bioassays have been developed for this purpose.

Mecanismo De Acción

5-Fluorocytosine exerts its antifungal effects by being taken up by fungal cells through cytosine permease. Once inside the cell, it is converted to 5-fluorouracil, which is further metabolized to active metabolites that inhibit fungal RNA and DNA synthesis . This results in unbalanced growth and eventual death of the fungal organism .

Comparación Con Compuestos Similares

Core Structural Features

- 5-Fluorocytosine: A cytosine derivative with a fluorine atom at the C5 position (4-amino-5-fluoropyrimidin-2(1H)-one) .

- Cytosine: Unmodified pyrimidine base (4-aminopyrimidin-2(1H)-one).

- 5-Methylcytosine : Methyl group at C5; a natural epigenetic DNA modification .

- Isocytosine : Structural isomer with swapped N3 and N1 positions .

Co-Crystallization Studies

5-FC forms isomorphic co-crystals with isocytosine and 4-chloro-3,5-dinitrobenzoic acid (4Cl35DNBA), mimicking cytosine’s hydrogen-bonding patterns but with altered steric and electronic profiles due to fluorine substitution. For example:

Table 1: Structural Properties of 5-FC and Analogues

Enzymatic Interactions and Catalytic Efficiency

Deamination by Microbial Enzymes

5-FC is deaminated to 5-FU by bacterial and fungal cytosine deaminases. Key enzymes include:

- Kpn00632 : A bacterial deaminase with high specificity for 5-FC (kcat/Km > 10⁵ M⁻¹s⁻¹), outperforming E. coli CodA mutants (e.g., D314A mutant: kcat/Km = 9.7 × 10⁴ M⁻¹s⁻¹) .

- CodA (D314A mutant) : Engineered to deaminate 5-FC and 5-methylcytosine, enabling E. coli thymine auxotrophs to utilize these substrates .

Table 2: Catalytic Efficiency of Deaminases

| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) | Application | Evidence ID |

|---|---|---|---|---|

| Kpn00632 | 5-FC | >10⁵ | Antitumor prodrug activation | |

| CodA (D314A) | 5-FC | 9.9 × 10³ | Gene therapy | |

| Rsp0341 | Cytosine | Preferential | Limited 5-FC activity |

Antifungal Activity and Resistance

In Vitro Susceptibility

Resistance Mechanisms

Table 3: Antifungal Activity Comparison

| Fungus | MIC (µg/ml) | MFC (µg/ml) | Key Resistance Factor | Evidence ID |

|---|---|---|---|---|

| C. neoformans | 0.46–3.9 | 1.85–15.6 | Permease loss | |

| C. albicans | 0.03–0.78 | 0.78–3.9 | Deaminase deficiency |

Gene Therapy Strategies

5-FC is non-toxic until converted to 5-FU by CD expressed in tumor cells:

Actividad Biológica

5-Fluorocytosine (5-FC), a fluorinated pyrimidine analog of cytosine, exhibits significant antifungal properties, particularly against various strains of Candida and Cryptococcus. This article delves into the biological activity of 5-FC, its mechanisms of action, resistance patterns, and clinical applications based on diverse research findings.

5-Fluorocytosine functions primarily through its conversion to 5-fluorouracil (5-FU) by the enzyme cytosine deaminase in fungal cells. The key steps in its mechanism include:

- Uptake and Conversion : Fungi uptake 5-FC, which is then deaminated to form 5-FU.

- Inhibition of Nucleic Acid Synthesis :

Antifungal Spectrum

5-Fluorocytosine demonstrates antifungal activity against:

- Candida species : Effective against Candida albicans, Candida tropicalis, and others.

- Cryptococcus species : Particularly effective against Cryptococcus neoformans.

- Aspergillus species : Limited efficacy observed; resistance noted in certain strains .

Resistance Mechanisms

Resistance to 5-FC can arise through several mechanisms:

- Altered Enzymatic Activity : Mutations in cytosine deaminase or uracil phosphoribosyltransferase can lead to reduced conversion of 5-FC to its active form .

- Efflux Pumps : Fungal cells may expel 5-FC, reducing its intracellular concentration and effectiveness .

- Genetic Variability : Studies have shown that certain clades of Candida exhibit exclusive resistance patterns, suggesting a genetic basis for susceptibility .

Efficacy in Clinical Settings

Clinical studies have demonstrated the effectiveness of 5-FC in combination therapies for treating severe fungal infections. For instance:

- A study highlighted the synergistic effects when combined with amphotericin B for treating cryptococcal meningitis, leading to improved patient outcomes compared to monotherapy .

- In animal models, 5-FC has shown efficacy against lethal Candida albicans infections, significantly improving survival rates when administered alongside other antifungal agents .

Data Table: Summary of Biological Activity

| Fungal Species | Activity Level | Mechanism of Resistance |

|---|---|---|

| Candida albicans | High | Cytosine deaminase mutation |

| Candida tropicalis | Moderate | Efflux pump activity |

| Cryptococcus neoformans | High | Altered phosphoribosyltransferase activity |

| Aspergillus fumigatus | Low | High-efflux capacity |

Q & A

Q. How does chromosomal instability (e.g., aneuploidy) contribute to 5-FC resistance in Cryptococcus neoformans?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.